Cas no 2680852-89-3 (Phenylmethyl 6-bromo-8-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate)
2680852-89-3 structure
Product Name:Phenylmethyl 6-bromo-8-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate
CAS-Nr.:2680852-89-3
MF:C17H15BrFNO2
MW:364.208907365799
CID:6359659
PubChem ID:165920865
Update Time:2025-10-28
Phenylmethyl 6-bromo-8-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenylmethyl 6-bromo-8-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 2680852-89-3
- EN300-28300224
-
- Inchi: 1S/C17H15BrFNO2/c18-14-8-13-6-7-20(10-15(13)16(19)9-14)17(21)22-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
- InChI-Schlüssel: VIVCFRGIOHWNQA-UHFFFAOYSA-N
- Lächelt: BrC1C=C(C2=C(C=1)CCN(C(=O)OCC1C=CC=CC=1)C2)F
Berechnete Eigenschaften
- Genaue Masse: 363.02702g/mol
- Monoisotopenmasse: 363.02702g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 3
- Komplexität: 389
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 29.5Ų
Phenylmethyl 6-bromo-8-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28300224-0.05g |
benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680852-89-3 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 | |
| Enamine | EN300-28300224-0.1g |
benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680852-89-3 | 95.0% | 0.1g |
$1384.0 | 2025-03-19 | |
| Enamine | EN300-28300224-0.25g |
benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680852-89-3 | 95.0% | 0.25g |
$1447.0 | 2025-03-19 | |
| Enamine | EN300-28300224-0.5g |
benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680852-89-3 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-28300224-1.0g |
benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680852-89-3 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
| Enamine | EN300-28300224-2.5g |
benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680852-89-3 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
| Enamine | EN300-28300224-5.0g |
benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680852-89-3 | 95.0% | 5.0g |
$4557.0 | 2025-03-19 | |
| Enamine | EN300-28300224-10.0g |
benzyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2680852-89-3 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 |
Phenylmethyl 6-bromo-8-fluoro-3,4-dihydro-2(1H)-isoquinolinecarboxylate Verwandte Literatur
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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